tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
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Overview
Description
Tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate: is a chemical compound belonging to the class of pyridopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of a suitable di-amine precursor with a keto acid derivative under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction: : Amines or alcohols.
Substitution: : Derivatives with different functional groups, such as alkylated or aminated compounds.
Scientific Research Applications
Tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate: has several applications in scientific research:
Chemistry: : It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound and its derivatives are studied for their biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Potential therapeutic applications are being explored, particularly in the development of new drugs for various diseases.
Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate: is unique in its structure and reactivity compared to other pyridopyrazines. Similar compounds include:
Tert-butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
Tert-butyl 9-oxohexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate
These compounds differ in the position of the oxo group and the resulting chemical properties. The unique structural features of This compound
Properties
IUPAC Name |
tert-butyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-8-10-6-4-5-7-15(10)11(16)9-14/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPPVIFVHQPTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCN2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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